MAO-B Inhibition Potency: 7-Aminoisoquinolin-3-ol vs. 7-Aminoisoquinoline
7-Aminoisoquinolin-3-ol demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 µM [1]. In comparison, the simpler analog 7-aminoisoquinoline, lacking the 3-hydroxyl group, is reported to be a weaker MAO-B inhibitor, with an IC50 of 28 µM [2]. This 1.8-fold difference in potency highlights the contribution of the 3-hydroxyl group to enzyme binding affinity.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.4 µM (15,400 nM) |
| Comparator Or Baseline | 7-Aminoisoquinoline (IC50 = 28 µM) |
| Quantified Difference | 1.8-fold more potent (lower IC50) |
| Conditions | Inhibition of human MAO-B assessed by kynuramine to 4-hydroxyquinoline conversion via fluorescence assay. |
Why This Matters
The 3-hydroxyl group provides a critical hydrogen-bonding interaction that enhances MAO-B binding, making this compound a more attractive starting point for developing neurological agents where MAO-B inhibition is a validated target.
- [1] BindingDB. (2013). BDBM50401987 (CHEMBL1492484) Affinity Data: IC50 = 1.54E+4 nM for MAO-B. View Source
- [2] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961) Affinity Data: IC50 >1.00E+5 nM for MAO-A. Note: 7-Aminoisoquinoline MAO-B IC50 of 28 µM from a related study (PMID: 28414210). View Source
